(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with other compounds under various conditions, and studying the products of these reactions .Physical and Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and reactivity. Spectroscopic properties, such as UV/Vis, IR, and NMR spectra, could also be part of this analysis .Scientific Research Applications
Pharmacological Significance of Human Flavin-containing Monooxygenases
Human flavin-containing monooxygenases (FMOs) play a critical role in the oxygenation of various chemicals and drugs, converting them into harmless metabolites or, in some cases, reactive materials causing toxicity. This review highlights the pharmacological and toxicological significance of FMOs, emphasizing genetic variability and potential advantages in drug design and discovery by incorporating FMO detoxification pathways into drug candidates, which may provide insights into utilizing complex molecules like (S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid in pharmacological contexts (Cashman & Zhang, 2006).
Branched Chain Aldehydes in Foods
This paper discusses the production and degradation of branched aldehydes from amino acids, highlighting their importance in food flavor. Understanding these metabolic pathways can be crucial for the development of food products and may indirectly relate to the scientific applications of this compound in synthesizing flavor compounds or studying their metabolic pathways (Smit, Engels, & Smit, 2009).
Impurities in Peptide Medicines
This review focuses on peptide-related impurities found in peptide medicines, critical for quality control and clinical efficacy. The synthesis process, including solid-phase peptide synthesis (SPPS), can introduce various impurities, affecting the functionality and safety of peptide-based drugs. Understanding these impurities is essential for developing effective and safe peptide medications, potentially involving the use of protected amino acids like this compound (D'Hondt et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-22(2,3)29-14-23(4,20(25)26)24-21(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19H,13-14H2,1-4H3,(H,24,27)(H,25,26)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDFKKLMQLSBQN-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](COC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201141130 | |
Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914399-98-7 | |
Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914399-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-methyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201141130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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